4,4-Dimethylpiperidine

Description

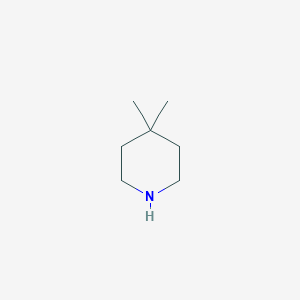

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECMOFZIMWVOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193465 | |

| Record name | Piperidine, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-30-1 | |

| Record name | 4,4-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4-Dimethylpiperidine and its N-Methylation via the Eschweiler-Clarke Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis route commencing with the reduction of 3,3-dimethylglutarimide (B74337) to yield 4,4-dimethylpiperidine, followed by the N-methylation of the resulting secondary amine via the Eschweiler-Clarke reaction to produce 1,4,4-trimethylpiperidine (B3044650). This guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the synthesis and characterization of these valuable piperidine (B6355638) derivatives.

Synthetic Strategy Overview

The synthesis of 1,4,4-trimethylpiperidine is efficiently achieved through a two-step process. The initial step involves the reduction of the cyclic imide, 3,3-dimethylglutarimide, using a powerful reducing agent, lithium aluminum hydride (LAH), to form the secondary amine, this compound. Subsequently, this intermediate is subjected to the Eschweiler-Clarke reaction, a classic method for the N-methylation of amines, utilizing formic acid and formaldehyde (B43269) to yield the final tertiary amine product.

Experimental Protocols

Step 1: Synthesis of this compound via Reduction of 3,3-Dimethylglutarimide

This procedure outlines the reduction of a cyclic imide to a cyclic amine using lithium aluminum hydride.

Materials:

-

3,3-Dimethylglutarimide

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard laboratory glassware

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

An oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.

-

To the flask, add a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the imide) in anhydrous tetrahydrofuran.

-

A solution of 3,3-dimethylglutarimide in anhydrous tetrahydrofuran is added dropwise to the LAH suspension via the dropping funnel at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 4-8 hours) to ensure the complete reduction of the imide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the flask is cooled in an ice bath. The excess LAH is quenched cautiously by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. This is known as the Fieser workup.[1][2] For example, for 'x' grams of LAH used, 'x' mL of water is added, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water.[1]

-

The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 1,4,4-Trimethylpiperidine via Eschweiler-Clarke Reaction

This procedure details the N-methylation of the secondary amine, this compound.[3][4]

Materials:

-

This compound

-

Formic acid (88-98%)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Diethyl ether or dichloromethane (B109758)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask, reflux condenser, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, this compound is mixed with an excess of formic acid (typically 2-3 equivalents).[5]

-

An excess of aqueous formaldehyde solution (typically 2-3 equivalents) is then carefully added to the mixture.[5] The initial reaction may be exothermic.

-

The reaction mixture is heated to reflux (approximately 100 °C) for several hours (typically 4-8 hours).[5] The reaction progress can be monitored by TLC or GC-MS until the starting amine is consumed.

-

After cooling to room temperature, the mixture is made strongly basic (pH > 12) by the slow and careful addition of sodium hydroxide pellets or a concentrated solution while cooling the flask in an ice bath.

-

The product is then extracted from the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 1,4,4-trimethylpiperidine.

-

Further purification can be achieved by distillation.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | LAH Reduction | 3,3-Dimethylglutarimide | Lithium Aluminum Hydride | Anhydrous THF | 4 - 8 | Reflux | 70 - 85 (Estimated) |

| 2 | Eschweiler-Clarke | This compound | Formic Acid, Formaldehyde | None (reagents act as solvent) | 4 - 8 | 100 (Reflux) | >80[4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.7-2.9 (t, 4H, -CH₂-N-CH₂-), ~1.4-1.6 (t, 4H, -CH₂-C-CH₂-), ~1.0 (s, 6H, C(CH₃)₂), ~1.5 (br s, 1H, NH). (Predicted based on similar structures) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~45-47 (-CH₂-N-CH₂-), ~35-37 (-CH₂-C-CH₂-), ~30-32 (C(CH₃)₂), ~25-27 (C(CH₃)₂). (Predicted based on similar structures) |

| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H stretch), 1460 (C-H bend), 1100 (C-N stretch). (Predicted) |

| Mass Spec (EI) | m/z: 113 (M⁺), 98 ([M-CH₃]⁺).[6] |

Table 3: Spectroscopic Data for 1,4,4-Trimethylpiperidine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.3-2.5 (m, 4H, -CH₂-N-CH₂-), ~2.2 (s, 3H, N-CH₃), ~1.4-1.6 (m, 4H, -CH₂-C-CH₂-), ~0.9 (s, 6H, C(CH₃)₂). (Predicted based on similar structures) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~55-57 (-CH₂-N-CH₂-), ~45-47 (N-CH₃), ~35-37 (-CH₂-C-CH₂-), ~30-32 (C(CH₃)₂), ~25-27 (C(CH₃)₂). (Predicted based on similar structures) |

| IR (neat) | ν (cm⁻¹): 2950-2800 (C-H stretch, including Bohlmann bands characteristic of tertiary amines), 1460 (C-H bend), 1150 (C-N stretch). (Predicted) |

| Mass Spec (EI) | m/z: 127 (M⁺), 112 ([M-CH₃]⁺). (Predicted) |

Mandatory Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for 1,4,4-trimethylpiperidine.

Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Workflow: Step 1 (Reduction)

Caption: Experimental workflow for the synthesis of this compound.

Experimental Workflow: Step 2 (Eschweiler-Clarke)

Caption: Experimental workflow for the N-methylation of this compound.

References

- 1. Workup [chem.rochester.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Reductive Amination for the Synthesis of 4,4-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a one-pot synthetic approach to 4,4-dimethylpiperidine, a valuable building block in pharmaceutical and materials science. The synthesis is centered around the reductive amination of a precursor derived from 3,3-dimethylglutaric anhydride (B1165640). This document details the underlying chemical principles, experimental protocols for two key methodologies (Lithium Aluminum Hydride Reduction and Catalytic Hydrogenation), and presents quantitative data in a structured format for easy comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The this compound moiety, in particular, offers a synthetically accessible scaffold with a gem-dimethyl group that can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.

Traditional multi-step syntheses of substituted piperidines can be time-consuming and generate significant waste. One-pot reductive amination offers a more streamlined and efficient alternative. This approach combines the formation of an imine or a related C-N double bond intermediate and its subsequent reduction in a single reaction vessel, thereby reducing purification steps, solvent usage, and overall process time.

This guide focuses on a robust and scalable one-pot synthesis of this compound, commencing with the readily available 3,3-dimethylglutaric anhydride. The synthesis proceeds through the formation of the intermediate 3,3-dimethylglutarimide (B74337), which is then reduced in situ to the target piperidine. Two primary reduction methods are detailed: a high-yielding approach using lithium aluminum hydride (LAH) and a catalytic transfer hydrogenation method, offering an alternative with a different safety and reagent profile.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations that can be performed sequentially in a single pot:

-

Imide Formation: 3,3-Dimethylglutaric anhydride reacts with an ammonia (B1221849) source, such as urea (B33335), at elevated temperatures to form 3,3-dimethylglutarimide. This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration.

-

Reductive Amination (Imide Reduction): The resulting 3,3-dimethylglutarimide is then reduced to this compound. This transformation can be achieved through two primary methods:

-

Lithium Aluminum Hydride (LAH) Reduction: A powerful nucleophilic hydride reagent that effectively reduces both carbonyl groups of the imide to methylenes.

-

Catalytic Hydrogenation: A method employing a transition metal catalyst (e.g., Ruthenium on Carbon) and a hydrogen source to achieve the reduction.

-

The following diagram illustrates the general reaction pathway:

Experimental Protocols

Method 1: One-Pot Synthesis via Lithium Aluminum Hydride (LAH) Reduction

This method is a high-yielding procedure that combines the formation of the imide and its subsequent reduction in a sequential one-pot process.

Step 1: Synthesis of 3,3-Dimethylglutarimide

-

Materials:

-

3,3-Dimethylglutaric anhydride

-

Urea

-

-

Procedure:

-

In a round-bottom flask, thoroughly mix 3,3-dimethylglutaric anhydride (1.0 eq) and urea (1.05 eq).

-

Heat the mixture to 150-160 °C and maintain this temperature for 20-30 minutes. The mixture will melt and then solidify.

-

Allow the reaction mixture to cool to room temperature. The solid obtained is crude 3,3-dimethylglutarimide.

-

Step 2: Reduction of 3,3-Dimethylglutarimide

-

Materials:

-

Crude 3,3-dimethylglutarimide from Step 1

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend lithium aluminum hydride (2.5 eq) in anhydrous THF in a separate dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve the crude 3,3-dimethylglutarimide in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for at least 4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams used.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation.

-

Method 2: Catalytic Hydrogenation

This method provides an alternative to the use of metal hydrides and is amenable to larger-scale synthesis.

Step 1: Synthesis of 3,3-Dimethylglutarimide

-

Follow the procedure outlined in Section 3.1, Step 1.

Step 2: Catalytic Hydrogenation of 3,3-Dimethylglutarimide

-

Materials:

-

Crude 3,3-dimethylglutarimide from Step 1

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Dioxane

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a high-pressure autoclave, charge the crude 3,3-dimethylglutarimide (1.0 eq) and 5% Ru/C catalyst (5-10 wt%).

-

Add dioxane as the solvent.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 70-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1: LAH Reduction | Method 2: Catalytic Hydrogenation |

| Starting Material | 3,3-Dimethylglutaric Anhydride | 3,3-Dimethylglutaric Anhydride |

| Ammonia Source | Urea | Urea |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | Hydrogen Gas (H₂) |

| Catalyst | N/A | 5% Ruthenium on Carbon (Ru/C) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Dioxane |

| Imide Formation Temp. | 150-160 °C | 150-160 °C |

| Reduction Temp. | Reflux (approx. 66 °C) | 150-200 °C |

| Pressure | Atmospheric | 70-100 atm |

| Reaction Time | 4-8 hours (reduction step) | 6-12 hours (hydrogenation step) |

Table 2: Yield and Product Specifications

| Parameter | Method 1: LAH Reduction | Method 2: Catalytic Hydrogenation |

| Intermediate Yield | >90% (crude imide) | >90% (crude imide) |

| Final Product Yield | 70-85% | 60-75% |

| Purity (after purification) | >98% | >98% |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol | 113.20 g/mol |

| Boiling Point | ~145-147 °C | ~145-147 °C |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the one-pot synthesis of this compound via LAH reduction.

Conclusion

The one-pot reductive amination approach for the synthesis of this compound from 3,3-dimethylglutaric anhydride is a highly efficient and scalable method. Both the Lithium Aluminum Hydride reduction and catalytic hydrogenation routes offer viable pathways to the target molecule with good to excellent yields. The choice between these methods will depend on the specific requirements of the laboratory, including available equipment, safety considerations, and desired scale of production. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully implement this synthesis and utilize this compound as a key intermediate in their research and development endeavors.

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Dimethylpiperidine. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

This compound is a cyclic secondary amine with the molecular formula C₇H₁₅N.[1] It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical agents, owing to its nucleophilic nature.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical databases and literature sources.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4045-30-1 | [2] |

| Molecular Formula | C₇H₁₅N | [1][3] |

| Molecular Weight | 113.20 g/mol | |

| Canonical SMILES | CC1(C)CCNCC1 | [1] |

| InChI | InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | [1][3] |

| InChIKey | IECMOFZIMWVOAS-UHFFFAOYSA-N | [1][3] |

Caption: General Identifiers for this compound.

| Physical Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | Not explicitly found, generalized methods are available. | |

| Solubility in Water | Moderately soluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.396 (Crippen Calculated) |

Caption: Physical Properties of this compound.

| Chemical Property | Value | Source |

| pKa | Not explicitly found for this compound. General range for secondary amines is 10-11. | |

| Basicity | Basic | [1] |

Caption: Chemical Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of this compound. These protocols are generalized and may require optimization based on laboratory conditions and equipment.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Materials:

-

pH meter with a combination pH electrode (calibrated)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

-

This compound solution of known concentration (e.g., 0.01 M)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Pipette a known volume of the this compound solution into a beaker.

-

Add deionized water to ensure the pH electrode is properly immersed.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Record the initial pH of the solution.

-

Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[5]

-

Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).[6]

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Materials:

-

Small test tubes

-

Graduated pipette or dropper

-

Vortex mixer or shaker

-

Solvents to be tested (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Add approximately 0.1 mL of this compound to a small test tube.

-

Add the selected solvent to the test tube in small increments (e.g., 0.2 mL at a time), up to a total of 3 mL.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[7]

-

Observe the mixture for the presence of a single, clear phase (soluble) or the persistence of two phases, cloudiness, or undissolved droplets (insoluble or partially soluble).

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Chemical Reactivity and Synthesis

As a secondary amine, this compound exhibits characteristic nucleophilic properties and is basic.[1] It readily participates in reactions such as alkylation and acylation at the nitrogen atom.[1]

Logical Relationship of Properties

Caption: Properties of this compound.

Generalized Synthetic Workflow

The synthesis of substituted piperidines can be achieved through various methods. A common approach is the reductive amination of a suitable ketone precursor. The following diagram illustrates a generalized workflow for the synthesis of a 4,4-disubstituted piperidine.

Caption: Synthetic Workflow Example.

References

- 1. CAS 4045-30-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethyl-piperidine [webbook.nist.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Basicity and pKa of 4,4-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4,4-dimethylpiperidine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust estimation and discusses the key factors influencing its chemical properties. Furthermore, it outlines a detailed experimental protocol for the precise determination of its pKa value.

Understanding the Basicity of this compound

The basicity of this compound arises from the lone pair of electrons on the nitrogen atom within the saturated heterocyclic ring. This lone pair is readily available for protonation, making it a Brønsted-Lowry base. The equilibrium of this protonation in an aqueous solution is described by the acid dissociation constant (Ka) of its conjugate acid, or more commonly, the pKa value. A higher pKa indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.

Several structural features of this compound influence its basicity:

-

Alkyl Substitution: The piperidine (B6355638) ring is a saturated secondary amine. The presence of two methyl groups at the C4 position can have a subtle electronic effect on the nitrogen atom.

-

Steric Hindrance: The gem-dimethyl group at the C4 position is remote from the nitrogen atom and therefore is not expected to sterically hinder the approach of a proton to the nitrogen lone pair.

-

Ring Conformation: The piperidine ring typically adopts a chair conformation. The nitrogen lone pair can occupy either an axial or equatorial position, with the equatorial orientation being more sterically accessible for protonation.

Quantitative Data on pKa

| Compound | Structure | pKa of Conjugate Acid | Reference Compound |

| Piperidine | C₅H₁₁N | 11.22 | Yes |

| 1,2-Dimethylpiperidine | C₇H₁₅N | 10.26 | Yes |

| 1,4-Dimethylpiperidine (B1618611) | C₇H₁₅N | 10.26 | Yes |

| This compound | C₇H₁₅N | ~11 | Estimated |

Estimation for this compound:

The pKa of piperidine is 11.22[1]. The methyl groups on the nitrogen in 1,2- and 1,4-dimethylpiperidine slightly reduce the basicity (pKa ~10.26). In this compound, the methyl groups are on a carbon atom and are not expected to have a significant electron-withdrawing effect on the distant nitrogen atom. Therefore, the pKa of the conjugate acid of this compound is estimated to be very similar to that of piperidine itself, likely in the range of 11.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

3.1. Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water

-

pH meter with a combination glass electrode

-

Calibrated automatic burette or a Class A manual burette

-

Magnetic stirrer and stir bar

-

Beakers and volumetric flasks

3.2. Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 7 and pH 10).

-

-

Titration:

-

Immerse the calibrated pH electrode in the analyte solution, ensuring the bulb is fully submerged and not in contact with the stir bar.

-

Begin stirring the solution at a constant, moderate speed.

-

Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the titration curve.

-

The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Protonation equilibrium and its relation to pKa.

Caption: Workflow for pKa determination by titration.

References

The Nucleophilic Character of 4,4-Dimethylpiperidine in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic character of 4,4-dimethylpiperidine, a heterocyclic secondary amine of significant interest in organic synthesis and medicinal chemistry. This document explores the interplay of electronic and steric factors that define its reactivity, presenting available quantitative data, detailed experimental protocols for its key reactions, and visual representations of reaction mechanisms and workflows.

Physicochemical and Nucleophilic Properties

The basicity of an amine is a strong indicator of its nucleophilicity. The pKa of the conjugate acid of 1,4-dimethylpiperidine (B1618611) is reported to be 10.26, suggesting it is a moderately strong organic base[1]. For comparison, the pKa of the conjugate acid of piperidine (B6355638) is approximately 11.1[2]. This indicates that piperidine is a slightly stronger base. The gem-dimethyl group in this compound is expected to have a minor electronic effect on the nitrogen atom but can contribute to the overall steric bulk of the molecule[2]. This steric hindrance can modulate its access to electrophilic centers, a crucial factor in its nucleophilic reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Piperidine |

| Molecular Formula | C₇H₁₅N | C₅H₁₁N |

| Molecular Weight | 113.20 g/mol | 85.15 g/mol |

| Boiling Point | 144-145 °C | 106 °C |

| pKa of Conjugate Acid | ~10.26 (estimated for 1,4-dimethylpiperidine)[1] | ~11.1[2] |

Nucleophilic Reactivity in Organic Synthesis

This compound serves as a versatile nucleophile in a variety of organic transformations, including substitution and addition reactions. Its utility is particularly pronounced in the formation of C-N bonds.

Nucleophilic Substitution Reactions

This compound readily participates in nucleophilic substitution reactions with alkyl halides and other electrophiles. The gem-dimethyl group can influence the reaction rate and, in some cases, the product distribution due to steric hindrance.

Table 2: Representative Yields for N-Alkylation of Piperidine Derivatives

| Electrophile | Nucleophile | Base | Solvent | Yield (%) | Reference |

| Benzyl (B1604629) bromide | 4-Piperidone hydrochloride | K₂CO₃ | DMF | 89.28 | [3] |

| 4-Fluorobenzyl bromide | 1-Benzyl-4-hydroxymethylpiperidine | NaH | THF | 59 | [4] |

| Brominated intermediates | 1-Boc-4-methylenepiperidine | - | Toluene | High | [5] |

Note: Data for closely related piperidine derivatives are presented as representative examples due to the lack of specific data for this compound in the search results.

Nucleophilic Acyl Substitution Reactions

The acylation of this compound with acylating agents such as acid chlorides and anhydrides is a common method for the synthesis of amides. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Representative Yields for N-Acylation of Piperazine (B1678402) and Piperidine Derivatives

| Acylating Agent | Nucleophile | Base | Solvent | Yield (%) | Reference |

| Acetic anhydride | 4-(1-Piperazinyl)-phenol dihydrobromide | K₂CO₃ | 1,4-Dioxane | High | [6] |

| Benzoic acid | Piperidine derivatives | HATU, DIPEA | DMF | 35-83 | [5] |

| Benzoyl chloride | Piperidine derivatives | Pyridine | THF | 99 | [5] |

Note: Data for related piperazine and piperidine derivatives are presented as representative examples.

Experimental Protocols

The following are detailed methodologies for key reactions involving the nucleophilic character of this compound. These protocols are adapted from established procedures for similar piperidine derivatives.

General Protocol for N-Alkylation

Objective: To synthesize an N-alkylated this compound via nucleophilic substitution.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DIPEA)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the base (1.5-2.0 eq). If using a solid base like K₂CO₃, stir the suspension for 15-30 minutes at room temperature.

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-alkylated this compound.

General Protocol for N-Acylation

Objective: To synthesize an N-acylated this compound.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated this compound.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the nucleophilic character of this compound.

Caption: General S_N2 mechanism for N-alkylation.

Caption: Nucleophilic acyl substitution mechanism.

Caption: Typical experimental workflow for N-alkylation.

Conclusion

This compound is a valuable secondary amine in organic synthesis, acting as a competent nucleophile in a range of reactions. Its reactivity is a balance between the inherent nucleophilicity of the secondary amine and the steric influence of the gem-dimethyl group. While quantitative data specifically for this molecule is limited, a strong understanding of its character can be derived from related piperidine structures. The provided protocols offer a solid foundation for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into the precise quantification of its nucleophilicity would be a valuable contribution to the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-dimethylpiperidine. Due to the limited availability of experimentally acquired and published spectra for this specific compound in public databases, this guide presents predicted spectral data based on established NMR principles and analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR spectra is provided to enable researchers to generate their own data.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus. For this compound, the piperidine (B6355638) ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons. The gem-dimethyl group at the C4 position introduces a quaternary carbon and magnetically equivalent methyl protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in Table 1. These predictions are based on the analysis of similar piperidine derivatives and standard chemical shift increments. The spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H6 (axial & equatorial) | 2.6 - 2.8 | m | - |

| H3, H5 (axial & equatorial) | 1.3 - 1.5 | m | - |

| NH | 1.0 - 2.0 | br s | - |

| 4-CH₃ | ~0.9 | s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shift of the NH proton can vary depending on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The presence of a plane of symmetry in the molecule results in fewer unique carbon signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | ~48 |

| C3, C5 | ~38 |

| C4 | ~30 |

| 4-CH₃ | ~28 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocol for NMR Spectroscopy

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals. If necessary, purify the compound by distillation or chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like deuterium (B1214612) oxide (D₂O) with a suitable internal standard, or benzene-d₆ could also be used depending on the desired information.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for obtaining singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural Assignment and Logic

The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals.

Caption: Predicted NMR signal assignments for this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylpiperidine

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 4,4-Dimethylpiperidine (C₇H₁₅N, Molecular Weight: 113.20 g/mol ). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of piperidine-containing compounds.

Introduction to the Fragmentation Behavior of this compound

This compound, a saturated heterocyclic amine, undergoes characteristic fragmentation pathways under electron ionization (EI) mass spectrometry. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the nitrogen atom and the gem-dimethyl group at the C4 position significantly influences the fragmentation cascade. The dominant fragmentation mechanism for aliphatic amines like this compound is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium ion.

Predicted Electron Ionization Mass Spectrum Data

While a publicly available, high-resolution mass spectrum for this compound is not readily found in major spectral databases, the fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry and the known behavior of analogous piperidine (B6355638) derivatives. The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity |

| 113 | [C₇H₁₅N]⁺• | Molecular Ion | Moderate |

| 98 | [C₆H₁₂N]⁺ | [M-CH₃]⁺ | High |

| 70 | [C₄H₈N]⁺ | Moderate | |

| 57 | [C₄H₉]⁺ | Moderate to High | |

| 55 | [C₄H₇]⁺ | Moderate | |

| 42 | [C₂H₄N]⁺ | Moderate |

Core Fragmentation Pathway

The primary fragmentation pathway of this compound upon electron ionization is initiated by the loss of an electron from the nitrogen atom, forming the molecular ion (m/z 113). The subsequent fragmentation is dominated by alpha-cleavage, leading to the loss of a methyl group to form a stable, resonance-stabilized iminium ion.

Detailed Experimental Protocol

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this volatile amine.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split injection with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for the identification and structural characterization of this and related piperidine derivatives in various scientific and industrial applications.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,4-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4-Dimethylpiperidine. Due to the limited availability of experimentally derived public data, this document presents a predicted spectrum based on the analysis of analogous compounds and established principles of vibrational spectroscopy. This guide is intended to serve as a robust reference for the identification and characterization of this compound in a laboratory setting.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum is a unique fingerprint of the molecule.

This compound is a saturated heterocyclic amine. Its structure, featuring a piperidine (B6355638) ring with a gem-dimethyl group at the C4 position, gives rise to a characteristic FT-IR spectrum. The key vibrational modes are associated with the N-H, C-H, C-N, and C-C bonds within the molecule.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the known vibrational frequencies of piperidine, other substituted piperidines, and general correlations for alkanes and secondary amines. The exact peak positions and intensities may vary depending on the sample state (e.g., neat liquid, KBr pellet, or solution) and the specific instrumentation used.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretching |

| 2985 - 2950 | Strong | Asymmetric C-H stretching (CH₃) |

| 2950 - 2850 | Strong | Asymmetric and symmetric C-H stretching (CH₂) |

| 2870 - 2860 | Medium | Symmetric C-H stretching (CH₃) |

| 1470 - 1450 | Medium | C-H scissoring (CH₂) |

| 1385 - 1380 | Medium to Strong | Symmetric C-H bending (gem-dimethyl, umbrella mode) |

| 1370 - 1365 | Medium to Weak | Asymmetric C-H bending (gem-dimethyl) |

| 1250 - 1200 | Medium | C-N stretching |

| 1100 - 1000 | Medium | C-C stretching (ring) |

| Below 900 | Medium to Weak | N-H wagging, ring deformations |

Detailed Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid or solid organic compound like this compound.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Appropriate sampling accessory:

-

For liquids: Salt plates (NaCl or KBr) for thin-film analysis or an Attenuated Total Reflectance (ATR) accessory.

-

For solids: KBr pellet press kit or an ATR accessory.

-

3.2. Sample Preparation

3.2.1. Liquid Sample (Neat)

-

Ensure the salt plates are clean and dry. A background spectrum of the clean plates should be acquired.

-

Place a small drop of this compound on one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the salt plates in the spectrometer's sample holder.

3.2.2. Solid Sample (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a KBr pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

3.2.3. Attenuated Total Reflectance (ATR) Method (for liquids and solids)

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Place the prepared sample in the spectrometer.

-

Configure the data acquisition parameters. Typical settings include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (signal-to-noise ratio increases with the square root of the number of scans)

-

-

Acquire a background spectrum (air or the clean sampling accessory).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

-

The resulting spectrum should be baseline corrected if necessary.

-

Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and purity.

Visualizing Methodologies and Relationships

Diagram 1: Experimental Workflow for FT-IR Analysis

Caption: A flowchart illustrating the key stages of FT-IR spectrum analysis.

Diagram 2: Structural Moieties and Their Predicted IR Signatures

Caption: Correlation of structural components of this compound with their predicted FT-IR absorption regions.

References

Stability and Storage of 4,4-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Dimethylpiperidine. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and pharmaceutical development settings. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of potential degradation pathways and experimental workflows.

General Properties and Handling

This compound is a cyclic secondary amine with the chemical formula C₇H₁₅N. It is a colorless to pale yellow liquid with a characteristic amine-like odor and is utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to its chemical nature, specific precautions are necessary for its handling and storage to prevent degradation and ensure the safety of laboratory personnel.

Key Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition as the compound is flammable.[3]

-

Ground all equipment when transferring to prevent static discharge.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability of this compound. The following conditions are recommended based on safety data sheets and general chemical storage guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric carbon dioxide. |

| Container | Tightly sealed, light-resistant containers. | Protects from atmospheric moisture, carbon dioxide, and light-induced degradation. |

| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2] | Prevents vigorous reactions and degradation. |

Stability Profile and Potential Degradation Pathways

While specific, quantitative long-term stability data for this compound is not extensively available in the public domain, its chemical structure suggests susceptibility to degradation under certain stress conditions. The primary stability concerns are related to its basicity and the potential for oxidation.

Degradation under Basic Conditions (Hofmann Elimination)

Under strongly basic conditions, particularly at elevated temperatures, secondary amines like this compound can be susceptible to degradation pathways analogous to Hofmann elimination, especially if quaternized. This would involve the formation of a less stable ring structure or ring-opened products.

Caption: Proposed degradation of this compound via a Hofmann-like elimination pathway.

Degradation under Acidic Conditions

In the presence of acids, this compound, being a base, will be protonated to form a stable piperidinium (B107235) salt. While the piperidine (B6355638) ring is generally stable under mild acidic conditions, the formation of the salt will alter its physical properties, such as solubility.

References

4,4-Dimethylpiperidine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 4,4-Dimethylpiperidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction: this compound hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidine (B6355638) core, substituted with gem-dimethyl groups at the 4-position, provides a unique structural scaffold that has been extensively utilized in the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutics, particularly in the field of opioid receptor modulation.

Core Properties of this compound Hydrochloride

The fundamental properties of this compound hydrochloride are summarized in the tables below, providing a ready reference for laboratory use.

Chemical and Physical Properties

| Property | Value | References |

| Chemical Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| CAS Number | 38646-68-3 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 227-228 °C | |

| Boiling Point | 181.3 °C at 760 mmHg (for free base) | |

| Purity | ≥97% | [1] |

| Storage | Store at room temperature | [1] |

Computational Data

| Property | Value | References |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.8178 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) of this compound (Free Base):

-

δ ~2.7-2.8 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H).

-

δ ~1.3-1.4 ppm (t, 4H): Protons on the carbons at the 3 and 5 positions (C3-H and C5-H).

-

δ ~0.9 ppm (s, 6H): Protons of the two methyl groups at the 4-position (C4-CH₃).

-

δ ~1.5 ppm (s, 1H): Proton on the nitrogen atom (N-H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of this compound (Free Base):

-

δ ~48 ppm: Carbons adjacent to the nitrogen (C2 and C6).

-

δ ~39 ppm: Carbons at the 3 and 5 positions (C3 and C5).

-

δ ~31 ppm: Quaternary carbon at the 4-position (C4).

-

δ ~28 ppm: Carbons of the methyl groups (C4-CH₃).

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key characteristic peaks for a secondary amine hydrochloride salt would be expected in the following regions:

-

~2700-2250 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium (B1175870) salt.

-

~1600-1575 cm⁻¹ and ~1500-1400 cm⁻¹: N-H bending vibrations.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Synthesis and Applications

This compound hydrochloride is a valuable intermediate in organic synthesis, primarily utilized as a scaffold in the construction of more complex molecules with therapeutic applications.

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis involves the reduction of 4,4-dimethyl-2,6-piperidinedione.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction: Reduction of 4,4-dimethyl-2,6-piperidinedione with a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by salt formation with hydrochloric acid.

-

Materials:

-

4,4-dimethyl-2,6-piperidinedione

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

A solution of 4,4-dimethyl-2,6-piperidinedione in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate.

-

The dried organic solution containing the free base (this compound) is cooled in an ice bath, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.

-

The white precipitate of this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Synthesis of this compound Hydrochloride.

Application in the Synthesis of Opioid Receptor Antagonists

A significant application of this compound is in the synthesis of selective opioid receptor antagonists, such as JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist. The piperidine moiety serves as a key structural element for interaction with the receptor.

Experimental Protocol: N-Alkylation of this compound (as the free base) in the Synthesis of an Opioid Receptor Antagonist Precursor

This protocol describes a general procedure for the N-alkylation of this compound with a suitable electrophile, a crucial step in the synthesis of JDTic and related compounds. The hydrochloride salt must first be converted to the free base before this reaction.

-

Conversion to Free Base: this compound hydrochloride is treated with a base (e.g., aqueous NaOH or K₂CO₃) and extracted into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The organic layer is then dried and the solvent removed to yield the free base.

-

N-Alkylation Reaction:

-

Materials:

-

This compound (free base)

-

An appropriate electrophile (e.g., a protected amino acid derivative with a leaving group)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile (B52724) - ACN)

-

-

Procedure:

-

To a solution of this compound in the anhydrous solvent, the electrophile and DIPEA are added.

-

The reaction mixture is stirred at room temperature or heated gently depending on the reactivity of the electrophile.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the N-alkylated product.

-

-

General Workflow for N-Alkylation.

Role in Opioid Receptor Signaling

Derivatives of this compound, such as JDTic, act as antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Understanding the signaling pathway is crucial for drug development.

Opioid Receptor Signaling Pathway

Opioid receptors (μ, δ, and κ) are coupled to inhibitory G-proteins (Gi/o). When an agonist binds, it triggers a conformational change in the receptor, leading to the activation of the G-protein. The G-protein then dissociates into its Gα and Gβγ subunits, which modulate downstream effectors. An antagonist, like a JDTic derivative, binds to the receptor but does not induce this conformational change, thereby blocking the action of agonists.

The key events in agonist-mediated opioid receptor signaling are:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

Reduced Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium influx decreases the excitability of the neuron and inhibits the release of neurotransmitters, such as glutamate (B1630785) and substance P, which are involved in pain transmission.

-

β-Arrestin Pathway: Chronic agonist stimulation can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and can lead to receptor internalization. The β-arrestin pathway is also implicated in some of the adverse effects of opioids.

Opioid Receptor Signaling Pathway.

Conclusion

This compound hydrochloride is a synthetically versatile and commercially available building block that plays a pivotal role in the development of novel pharmaceuticals. Its incorporation into molecules targeting the opioid system has led to the discovery of potent and selective antagonists with significant therapeutic potential. This guide provides essential data and methodologies to aid researchers in the effective utilization of this important chemical entity in their drug discovery and development endeavors.

References

Synthesis of Novel Derivatives from 4,4-Dimethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,4-dimethylpiperidine scaffold is a valuable building block in medicinal chemistry, offering a stable and sterically defined core for the development of novel therapeutic agents. Its gem-dimethyl substitution at the C4 position can confer advantageous physicochemical properties, such as increased metabolic stability and tailored lipophilicity, which are desirable in drug design. This technical guide provides a comprehensive overview of the synthesis of novel derivatives starting from this compound, with a focus on N-alkylation and N-acylation strategies. Furthermore, it delves into the potential therapeutic applications of these derivatives, drawing on established biological activities of structurally related piperidine (B6355638) compounds, particularly in the areas of antimalarial and central nervous system (CNS) targets.

Synthetic Strategies for Derivatization of this compound

The primary site for synthetic modification of this compound is the secondary amine, which readily undergoes N-alkylation and N-acylation reactions to introduce a wide variety of functional groups and build molecular complexity.

N-Alkylation

N-alkylation of this compound can be achieved through several methods, including reaction with alkyl halides and reductive amination.

1. N-Alkylation with Alkyl Halides: This is a direct and common method for introducing alkyl substituents onto the piperidine nitrogen. The reaction typically involves an alkyl halide (e.g., bromide or iodide) and a base to neutralize the hydrohalic acid byproduct.[1][2]

2. Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.[3] This approach is often milder and can be more selective, avoiding over-alkylation.[2]

N-Acylation

N-acylation introduces an amide functionality, which can significantly alter the biological and physicochemical properties of the parent molecule. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base.[4][5]

Potential Therapeutic Applications and Biological Activity

While specific biological data for derivatives of this compound is emerging, the broader class of substituted piperidines has shown significant promise in various therapeutic areas.

Antimalarial Activity

Derivatives of 1,4-disubstituted piperidines have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][7] The piperidine scaffold is crucial for the antimalarial activity of these compounds.[7]

Opioid Receptor Modulation

The piperidine core is a well-established pharmacophore for ligands of opioid receptors (mu, delta, and kappa), which are key targets for pain management and other CNS disorders.[8][9] Structurally related trans-3,4-dimethyl-4-arylpiperidine derivatives have been extensively studied as potent and selective opioid receptor antagonists.[10][11]

Data Presentation

Table 1: In Vitro Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) | HUVEC CC₅₀ (nM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 | Reference |

| 11a | 1.12 | 1.25 | >100 | >89.28 | >80 | [7] |

| 11d | 9.39 | 22.82 | 36.4 | 3.88 | 1.59 | [7] |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Representative Piperidine Derivatives

| Compound ID | R¹ (N-substituent) | R² (4-substituent) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Reference |

| JDTic | Tetrahydroisoquinoline | 3,4-dimethyl-4-(3-hydroxyphenyl) | 1.53 ± 0.19 | 10.6 ± 0.17 | 0.43 ± 0.03 | [8][12] |

| AT-076 | Tetrahydroisoquinoline | 4-(3-hydroxyphenyl) | 1.67 ± 0.6 | 19.6 ± 2.4 | 1.13 ± 0.15 | [8] |

Ki: Inhibitory constant, a measure of binding affinity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Bromide

Materials:

-

This compound

-

Alkyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)[3]

-

Acetonitrile (B52724) (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M).[3]

-

Add anhydrous potassium carbonate (2.0 eq).[3]

-

Stir the mixture at room temperature for 15 minutes.[3]

-

Add the alkyl bromide (1.1 eq) to the suspension.[3]

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by TLC or LC-MS.[3]

-